1-(2,4-Dimethylphenyl)-3-propylthiourea
Overview
Description
1-(2,4-Dimethylphenyl)-3-propylthiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry. This compound is characterized by the presence of a thiourea group attached to a 2,4-dimethylphenyl ring and a propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dimethylphenyl)-3-propylthiourea typically involves the reaction of 2,4-dimethylphenyl isothiocyanate with propylamine. The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dimethylphenyl)-3-propylthiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
1-(2,4-Dimethylphenyl)-3-propylthiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dimethylphenyl)-3-propylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular receptors and modulate signaling pathways, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethylphenyl)-3-methylthiourea
- 1-(2,4-Dimethylphenyl)-3-ethylthiourea
- 1-(2,4-Dimethylphenyl)-3-butylthiourea
Uniqueness
1-(2,4-Dimethylphenyl)-3-propylthiourea is unique due to its specific substitution pattern on the aromatic ring and the length of the propyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2,4-dimethylphenyl)-3-propylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2S/c1-4-7-13-12(15)14-11-6-5-9(2)8-10(11)3/h5-6,8H,4,7H2,1-3H3,(H2,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFOQGRQJWGQCMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=S)NC1=C(C=C(C=C1)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366806 | |
Record name | 1-(2,4-dimethylphenyl)-3-propylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62616-62-0 | |
Record name | 1-(2,4-dimethylphenyl)-3-propylthiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10366806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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